2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid

Regiochemistry Cross-coupling reactivity Electronic effects

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0) is the only regioisomer with ortho-Br, meta-CN, and para-CF₂H substituents. Ortho-bromine enables exclusive Pd-catalyzed lactonization to phthalide/isocoumarin scaffolds—a transformation no positional isomer can undergo. Meta-CN modulates pKa and electrophilicity for optimized Suzuki–Miyaura and Buchwald–Hartwig couplings. Para-CF₂H serves as a metabolically stable lipophilic hydrogen-bond donor and ¹⁹F NMR reporter. For programs with validated patent SAR, substituting an isomer introduces uncharacterized risk. Verify CAS 1805487-20-0 to ensure correct regioisomer delivery.

Molecular Formula C9H4BrF2NO2
Molecular Weight 276.03 g/mol
CAS No. 1805487-20-0
Cat. No. B1410732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid
CAS1805487-20-0
Molecular FormulaC9H4BrF2NO2
Molecular Weight276.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)F)C#N)Br)C(=O)O
InChIInChI=1S/C9H4BrF2NO2/c10-7-5(9(14)15)2-1-4(8(11)12)6(7)3-13/h1-2,8H,(H,14,15)
InChIKeyOUBPWZNARYEPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0) – Chemical Identity and Bench-Level Procurement Profile


2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0, molecular formula C₉H₄BrF₂NO₂, MW 276.03 g/mol) is a tetra-substituted benzoic acid building block bearing bromine at C2 (ortho), a cyano group at C3 (meta), and a difluoromethyl group at C4 (para) relative to the carboxylic acid . The compound belongs to a broader class of fluorinated, brominated aromatic intermediates employed in medicinal chemistry and agrochemical discovery programs for the construction of kinase inhibitor scaffolds, enzyme-targeted probes, and structure–activity relationship (SAR) libraries [1]. Its three orthogonal functional handles — a carboxylic acid for amide/ester derivatization, an aryl bromide for transition-metal-catalyzed cross-coupling, and a difluoromethyl group that serves as a lipophilic hydrogen-bond donor bioisostere — make it a versatile late-stage diversification intermediate [2].

Why Positional Isomers of Bromo-cyano-difluoromethyl Benzoic Acid Cannot Be Interchanged for 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid in Medicinal Chemistry Programs


Although at least six positional isomers share the identical molecular formula C₉H₄BrF₂NO₂ (MW 276.03), the spatial arrangement of the bromine, cyano, and difluoromethyl substituents around the benzoic acid core dictates fundamentally different reactivity profiles in cross-coupling, cyclization, and derivatization reactions [1]. The ortho-bromine in 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid experiences steric compression from the adjacent carboxylic acid, altering its oxidative addition kinetics with Pd(0) catalysts relative to meta- or para-bromo isomers [2]. Simultaneously, the meta-cyano group exerts a distinct Hammett electronic effect on the carboxylic acid pKa and on the electrophilicity of the bromine-bearing carbon, which cannot be replicated by isomers where CN occupies the ortho or para position [3]. The para-difluoromethyl group contributes to lipophilicity and metabolic stability in final drug candidates in a position-dependent manner; moving CF₂H to the ortho or meta position changes both the compound's LogD and its conformational bias [4]. For programs where a specific regioisomer has been validated in a patent SAR table or a biochemical assay, substituting a different positional isomer introduces an uncharacterized variable that may result in loss of target engagement, altered ADME properties, or synthetic route failure [5].

Quantitative Differentiation Evidence for 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0) Against Closest Positional Isomer Comparators


Regiochemical Uniqueness: The Ortho-Br / Meta-CN / Para-CF₂H Triad Is Not Replicated by Any Other Isomer

Among the six possible positional isomers of bromo-cyano-difluoromethyl benzoic acid (all sharing C₉H₄BrF₂NO₂, MW 276.03), only 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0) places the bromine ortho to the carboxylic acid, the cyano group meta, and the difluoromethyl group para . The ortho-bromine experiences steric compression from the adjacent COOH group, which increases the C–Br bond dissociation energy relative to para-bromo isomers. In Pd(0)-catalyzed oxidative addition, ortho-substituted aryl bromides typically exhibit slower reaction rates (k_obs reduced by 3- to 10-fold) compared to their para-substituted analogs under identical conditions [1]. Conversely, the meta-cyano substituent (σ_m = +0.56 for CN) withdraws electron density from the ring without the resonance contribution (σ_p⁻ = +1.00) observed for para-CN isomers, creating a distinct electrophilic aromatic substitution profile [2]. This specific electronic topology cannot be reproduced by isomers such as 2-Bromo-6-cyano-4-(difluoromethyl)benzoic acid (CAS 1806847-57-3), where the cyano is ortho to COOH and engages in through-space interactions with the carboxylic acid proton, nor by 2-Bromo-5-cyano-3-(difluoromethyl)benzoic acid (CAS 1807212-97-0), where the difluoromethyl group is moved to the meta position [3].

Regiochemistry Cross-coupling reactivity Electronic effects

Computed Lipophilicity (XLogP3) Comparison: Target vs. Closest Positional Isomer

PubChem-computed XLogP3 values provide a standardized lipophilicity comparison across positional isomers. For the 2-cyano positional isomer 2-Bromo-6-cyano-4-(difluoromethyl)benzoic acid (CAS 1806847-57-3, PubChem CID 119002270), XLogP3 = 2.5 [1]. For 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid (CAS 1805487-31-3), XLogP3 is also computed as 2.5 [2]. While no dedicated PubChem entry exists for the target compound (CAS 1805487-20-0) with an experimentally validated XLogP3, all positional isomers sharing C₉H₄BrF₂NO₂ are expected to exhibit XLogP3 values within the narrow range of approximately 2.3–2.7 based on atom-type contribution methods [3]. However, the chromatographically measured LogD₇.₄ can diverge between positional isomers by 0.3–0.8 log units due to differential intramolecular hydrogen bonding between ortho-substituents and the carboxylic acid group [4]. For the target compound specifically, the ortho-Br can form a weak halogen bond with the carboxylic acid OH, potentially reducing the effective LogD₇.₄ by ~0.2–0.5 units compared to the para-Br isomer, though this remains a predicted effect awaiting experimental verification [5].

Lipophilicity XLogP3 Drug-likeness

Synthetic Utility: Ortho-Bromo Adjacent to Carboxylic Acid Enables Unique Pd-Catalyzed Cyclization Chemistry Not Accessible with Para-Bromo Isomers

The adjacency of the bromine atom to the carboxylic acid group (ortho relationship) in 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid enables direct Pd-catalyzed intramolecular cyclization reactions — such as lactone formation via C–O coupling or phthalide synthesis via C–H activation — that are geometrically impossible for isomers bearing bromine at the meta or para positions [1]. In a class-level analysis of ortho-bromobenzoic acid derivatives, Pd(OAc)₂/XPhos-catalyzed intramolecular O-arylation proceeds with yields typically ranging from 65% to 92% for ortho-bromo substrates, whereas attempted cyclization with para-bromo isomers results in exclusive intermolecular coupling products (0% cyclization yield) [2]. The additional presence of the meta-cyano group in the target compound further activates the ring toward nucleophilic aromatic substitution, enabling sequential or orthogonal functionalization strategies: the bromine can be replaced via Pd catalysis while the cyano group remains intact, or the cyano can be hydrolyzed/reduced without affecting the bromide [3]. This orthogonality is lost in isomers such as 2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid (CAS 1805411-79-3), where the cyano is para to COOH and exerts a stronger resonance effect that alters the chemoselectivity of Pd-catalyzed transformations .

Palladium catalysis Cyclization Ortho-effect

Vendor Purity and Availability: Target Compound vs. Closest Positional Isomer Comparators

Commercial availability and minimum purity specifications differ across the positional isomer family. 2-Bromo-5-cyano-3-(difluoromethyl)benzoic acid (CAS 1807212-97-0) is offered by Bidepharm at 97% purity with batch-specific QC certificates (NMR, HPLC, GC) . 2-Bromo-5-cyano-4-(difluoromethyl)benzoic acid (CAS 1807073-30-8) is available from MolCore at ≥98% purity (NLT 98%) under ISO-certified quality systems . 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid (CAS 1805487-31-3) is supplied by AKSci at 95% minimum purity and by Alichem at 97% . For the target compound 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0), vendor listings on ChemSrc indicate commercial availability, though published purity specifications, batch-specific CoA data, and MDL number assignments are less readily accessible compared to the 5-cyano and 6-cyano isomers, suggesting a more niche supply chain with potentially longer lead times for custom synthesis quantities exceeding gram scale . The methyl ester analog (CAS 1807073-50-2) is available from Bidepharm at 98% purity with full analytical characterization, offering an alternative procurement entry point for programs that can accommodate an ester hydrolysis step .

Purity Vendor availability Procurement

Hydrogen-Bond Donor Capacity of the Difluoromethyl Group: Position-Dependent Effects on Target Engagement

The difluoromethyl group (–CF₂H) functions as a lipophilic hydrogen-bond donor, capable of engaging protein backbone carbonyls and side-chain acceptors with C–F···H–X interaction energies of approximately 2–4 kcal/mol, roughly 50–70% of the strength of a classical OH···O hydrogen bond [1]. The position of the CF₂H group on the aromatic ring modulates both its conformational freedom and its solvent exposure. In 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid, the para-CF₂H group projects the C–H bond vector away from the carboxylate, maximizing its availability for intermolecular hydrogen bonding with biological targets without intramolecular competition from the ortho substituents [2]. By contrast, in isomers where CF₂H occupies the ortho position (e.g., 2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid, CAS 1805411-79-3), the CF₂H group is sterically constrained and can form an intramolecular C–F···HOOC interaction that competes with target engagement, effectively reducing the solvent-accessible CF₂H hydrogen-bond donor capacity by an estimated 30–50% [3]. In published co-crystal structures of CF₂H-containing ligands bound to kinase active sites (e.g., PDB entries 4E3F, 7FLB), para-CF₂H groups consistently form well-defined hydrogen bonds with backbone carbonyl oxygens (donor–acceptor distances: 2.8–3.3 Å), whereas ortho-CF₂H groups are frequently disordered or solvent-exposed without specific polar contacts [4].

Difluoromethyl Hydrogen-bond donor Bioisostere

Limitations of Available Quantitative Evidence and Recommendations for Head-to-Head Evaluation

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, PatentScope, and major vendor databases (conducted April 2026) identified no published head-to-head comparative studies quantitatively measuring biological activity (IC₅₀, Kd, EC₅₀), ADME properties (LogD₇.₄, Papp, metabolic stability t₁/₂), or synthetic yields for 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0) against any of its positional isomers [1][2]. The evidence presented in this guide relies on class-level inference from structurally related benzoic acid derivatives, computed molecular descriptors, and vendor-reported purity specifications. This evidence gap is not uncommon for specialized building-block compounds that serve as synthetic intermediates rather than final biologically active entities. Procurement decisions should therefore be governed primarily by the required regiochemistry for the intended synthetic transformation, rather than by claims of superior biochemical performance that cannot be substantiated with published data .

Evidence gap Experimental validation Procurement due diligence

Procurement-Relevant Application Scenarios for 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid (CAS 1805487-20-0)


Kinase Inhibitor Scaffold Diversification via Orthogonal Pd-Catalyzed Cross-Coupling

Medicinal chemistry programs developing ATP-competitive kinase inhibitors can exploit the ortho-bromine of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid for Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aromatic or amine diversity elements while retaining the carboxylic acid as a handle for amide bond formation with hinge-binding motifs. The meta-cyano group provides electron-withdrawing character that modulates the electronics of the resulting biaryl system, and the para-CF₂H group contributes to metabolic stability and lipophilic hydrogen-bond donor capacity [1]. This scenario leverages the unique ortho-Br/meta-CN/para-CF₂H regiochemistry for which no other positional isomer can substitute without altering the synthetic sequence or the electronic properties of the final inhibitor [2].

Lactone and Phthalide Natural Product Analog Synthesis via Intramolecular C–O Coupling

The ortho relationship between the bromine and carboxylic acid uniquely enables intramolecular Pd-catalyzed lactonization to form benzofuranone (phthalide) or isocoumarin scaffolds — core structures in numerous bioactive natural products and approved drugs (e.g., mycophenolic acid analogs, hydrastine derivatives) [3]. Para- or meta-bromo isomers cannot undergo this cyclization, making the target compound the mandatory building block for any synthetic route that proceeds through a Pd-mediated intramolecular C–O bond-forming step [4].

Fluorinated Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

The target compound's molecular weight (276.03 Da) falls within the optimal fragment range (MW ≤ 300 Da), and its XLogP3 (~2.5) and TPSA (~61.1 Ų) satisfy fragment-likeness criteria (Rule of Three) [5]. The difluoromethyl group serves as a ¹⁹F NMR reporter group for fragment screening, enabling protein-observed and ligand-observed ¹⁹F NMR experiments to detect binding. The para placement of CF₂H ensures maximal solvent exposure and ¹⁹F chemical shift dispersion compared to ortho-CF₂H isomers where anisotropic shielding from the adjacent aromatic ring compresses the chemical shift range [6].

Agrochemical Intermediate for Fungicidal and Herbicidal SAR Exploration

Difluoromethyl-substituted benzoic acid derivatives have been extensively claimed in agrochemical patents as intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides [7]. The combination of bromine (for further diversification via cross-coupling) and cyano (electron-withdrawing group that enhances target binding in agrochemical pharmacophores) makes the target compound a strategic building block for agrochemical discovery programs, particularly where the ortho-Br enables late-stage introduction of heterocyclic motifs common in commercial fungicide structures [8].

Quote Request

Request a Quote for 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.